molecular formula C10H5ClN4 B14454845 3-Chloropyrazino[2,3-F]quinoxaline CAS No. 71222-49-6

3-Chloropyrazino[2,3-F]quinoxaline

Cat. No.: B14454845
CAS No.: 71222-49-6
M. Wt: 216.62 g/mol
InChI Key: ZJIDVLONBRIFBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazino[2,3-F]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones . One common method includes the reaction of 3-chloropyrazine-2-carboxylic acid with 1,2-diaminobenzene under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, ethanol as a solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-Chloropyrazino[2,3-F]quinoxaline stands out due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. The presence of the chlorine atom at the 3-position allows for unique substitution reactions that are not possible with other quinoxaline derivatives .

Properties

CAS No.

71222-49-6

Molecular Formula

C10H5ClN4

Molecular Weight

216.62 g/mol

IUPAC Name

3-chloropyrazino[2,3-f]quinoxaline

InChI

InChI=1S/C10H5ClN4/c11-8-5-14-10-7(15-8)2-1-6-9(10)13-4-3-12-6/h1-5H

InChI Key

ZJIDVLONBRIFBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C3=NC=CN=C31)Cl

Origin of Product

United States

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